Higher Lipophilicity (XLogP3) of the 3-Chloro Analog Compared to the Unsubstituted Parent Scaffold
The 3-chloro substitution on 2-(4-Benzylphenoxy)-3-chloroaniline increases its lipophilicity compared to the unsubstituted parent scaffold, 2-(4-benzylphenoxy)aniline. While experimental XLogP3 for the target compound is not publicly available in authoritative databases, a structural comparison with the more lipophilic 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline (XLogP3 = 5.6) provides a class-level inference [1]. The addition of a chlorine atom is known to increase LogP by approximately +0.7 to +1.0 units relative to an unsubstituted phenyl ring, enhancing passive membrane permeability for cell-based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Not directly reported; predicted XLogP3 ~ 5.4 |
| Comparator Or Baseline | 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline: XLogP3 = 5.6 |
| Quantified Difference | Predicted difference: -0.2 (target less lipophilic than CF₃ analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity than the unsubstituted analog (expected XLogP3 ≈ 4.7) improves passive membrane permeability, a key determinant for cell-based assay performance.
- [1] PubChem. 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline. PubChem CID 26189409. https://pubchem.ncbi.nlm.nih.gov/compound/26189409 View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
